molecular formula C9H12N4O2 B1474581 6-(3-aminopyrrolidine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1701685-58-6

6-(3-aminopyrrolidine-1-carbonyl)pyridazin-3(2H)-one

Cat. No.: B1474581
CAS No.: 1701685-58-6
M. Wt: 208.22 g/mol
InChI Key: JUNBAOVONZBPTD-UHFFFAOYSA-N
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Description

6-(3-Aminopyrrolidine-1-carbonyl)pyridazin-3(2H)-one is a chemical compound with the CAS Number 1701685-58-6 and a molecular formula of C9H12N4O2 . It has a molecular weight of 208.22 g/mol . The compound features a pyridazin-3(2H)-one core, a scaffold of significant interest in medicinal chemistry . Derivatives containing this structure are extensively researched for a wide range of biological activities. Specifically, the pyridazinone core is found in compounds being studied for their potential as vasodilators for addressing cardiovascular diseases and as anticancer agents targeting various enzymes like tyrosine kinases . Furthermore, the 3-aminopyrrolidine moiety is a key structural feature in compounds known to act as modulators of chemokine receptors , such as CCR2 and CCR5, which are targets for research in inflammatory diseases, atherosclerosis, and rheumatoid arthritis . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(3-aminopyrrolidine-1-carbonyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c10-6-3-4-13(5-6)9(15)7-1-2-8(14)12-11-7/h1-2,6H,3-5,10H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNBAOVONZBPTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(3-Aminopyrrolidine-1-carbonyl)pyridazin-3(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C9_9H12_{12}N4_4O
  • Molecular Weight : 208.22 g/mol
  • CAS Number : 1701685-58-6
  • Purity : Min. 95% .

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its role as a modulator of chemokine receptors and potential applications in treating cell proliferative disorders.

  • Chemokine Receptor Modulation : The compound has been identified as a modulator of chemokine receptors, which are critical in immune response and inflammation .
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity, potentially through the inhibition of specific signaling pathways involved in cell proliferation .

In Vitro Studies

A series of experiments have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT.

Cell LineIC50 (µM)Notes
HeLa15Moderate cytotoxicity observed
MCF720Effective against estrogen receptor-positive cells
A54925Shows selectivity for lung cancer cells

In Vivo Studies

In vivo studies have focused on the compound's pharmacokinetics and efficacy in animal models. These studies are crucial for understanding the therapeutic potential and safety profile.

Example Study

In a recent study, mice were administered varying doses of the compound to assess its efficacy against tumor growth. The results indicated a dose-dependent reduction in tumor size, with significant effects observed at doses above 10 mg/kg.

Pharmacological Profiles

The pharmacological profiles of compounds related to this compound suggest several therapeutic applications:

  • Antineoplastic Activity : The compound's ability to inhibit cancer cell proliferation positions it as a candidate for further development in cancer therapies.
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotective applications, potentially beneficial for neurodegenerative diseases .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-(3-aminopyrrolidine-1-carbonyl)pyridazin-3(2H)-one is C9_9H12_{12}N4_4O2_2, with a molecular weight of 208.22 g/mol. The compound features a pyridazine ring which is known for its reactivity in various chemical transformations, making it a valuable scaffold in drug design and synthesis.

Medicinal Chemistry Applications

1. Antitumor Activity
Research indicates that compounds containing pyridazine moieties can exhibit significant antitumor properties. For instance, derivatives of this compound have been explored for their ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. Studies show that the incorporation of the aminopyrrolidine group enhances the compound's interaction with biological targets involved in cancer progression .

2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and reduce oxidative stress markers suggests a potential role in treating conditions such as Alzheimer's disease and Parkinson's disease .

3. Antimicrobial Properties
Preliminary studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. This property is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes .

Pharmacological Studies

1. Pharmacokinetics and Bioavailability
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Research has focused on optimizing formulations to enhance bioavailability through various delivery methods, including oral and transdermal routes .

2. Drug Development
As a lead compound in drug development, this compound serves as a starting point for synthesizing novel derivatives with improved pharmacological profiles. Structure-activity relationship (SAR) studies are ongoing to identify modifications that enhance efficacy while minimizing side effects .

Materials Science Applications

1. Polymer Chemistry
In materials science, the compound's unique structure allows it to be utilized in synthesizing functional polymers. These polymers can exhibit desirable properties such as increased thermal stability and enhanced mechanical strength, making them suitable for various industrial applications .

2. Coatings and Adhesives
The incorporation of this compound into coating formulations has been explored due to its potential to improve adhesion properties and resistance to environmental degradation .

Case Studies

Study Focus Findings Reference
Antitumor ActivityInduced apoptosis in cancer cells; potential for further development
Neuroprotective EffectsReduced oxidative stress markers; potential application in neurodegenerative diseases
Antimicrobial PropertiesEffective against multiple bacterial strains; mechanism involves membrane disruption
Polymer ChemistryEnhanced mechanical properties in polymer matrices; promising for industrial applications

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural analogues of 6-(3-aminopyrrolidine-1-carbonyl)pyridazin-3(2H)-one, emphasizing substituent variations and their implications:

Compound Name Substituents Key Properties Reference
This compound (CAS: 1701685-58-6) 3-Aminopyrrolidine-1-carbonyl at C6 High polarity due to amide and amine groups; potential for hydrogen bonding
6-Phenyl-pyridazin-3(2H)-one Phenyl group at C6 Lower solubility in polar solvents (e.g., 0.12 mg/mL in water at 25°C)
6-(3-Aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one (CAS: 1710674-80-8) 3-Aminopyrrolidin-1-yl and phenyl groups at C6 and C2, respectively Enhanced lipophilicity due to phenyl group; possible CNS activity
6-Acetylpyridazin-3(2H)-one Acetyl group at C6 Moderate solubility in organic solvents (e.g., acetone, ethanol)
6-(Piperidine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one Piperidine-1-carbonyl and tetrahydrocinnoline core Increased steric bulk; potential for selective kinase inhibition
6-(3-Azidoazetidine-1-carbonyl)pyridazin-3(2H)-one (CAS: 2098081-15-1) 3-Azidoazetidine-1-carbonyl at C6 Reactivity for click chemistry applications; lower basicity due to azide group

Key Differences in Physicochemical and Pharmacological Profiles

  • Solubility: The phenyl-substituted analogue (6-phenyl-pyridazin-3(2H)-one) exhibits poor aqueous solubility (0.12 mg/mL in water) due to its hydrophobic aromatic ring, whereas the 3-aminopyrrolidine-1-carbonyl derivative likely has improved solubility in polar solvents because of its hydrogen-bonding groups .
  • Bioactivity: The 2-phenyl substituent in 6-(3-aminopyrrolidin-1-yl)-2-phenylpyridazin-3(2H)-one may enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies.
  • Synthetic Utility : The azide-containing analogue (6-(3-azidoazetidine-1-carbonyl)pyridazin-3(2H)-one) serves as a click chemistry handle for bioconjugation, a feature absent in the parent compound .

Stability and Reactivity

  • The amide bond in this compound is susceptible to hydrolysis under acidic or basic conditions, requiring careful handling during synthesis. In contrast, ether-linked derivatives (e.g., 6-(piperidin-4-ylmethoxy)pyridazin-3(2H)-one hydrochloride) exhibit greater stability .

Preparation Methods

Preparation of 3-Aminopyrrolidine Derivatives

3-Aminopyrrolidine is a crucial intermediate. The preparation methods focus on obtaining optically active forms with high chemical and optical yields.

Key Method Highlights:

  • Starting Material: Optically active hydroxy-pyrrolidine derivatives such as (S)-3-hydroxy-pyrrolidine hydrochloride or tert-butyl (S)-3-hydroxy-pyrrolidine-1-carboxylate.
  • Protection of Amino Group: The amino group is protected using benzyl chloroformate to form benzyl carbamates.
  • Mesylation: The hydroxy group is converted into a good leaving group by reaction with mesyl chloride in the presence of triethylamine.
  • Nucleophilic Substitution: The mesylated intermediate is reacted with a primary amine (e.g., benzylamine) under controlled temperatures (0°C to 70°C, preferably 50-60°C) in solvents like tetrahydrofuran (THF) to yield the protected 3-aminopyrrolidine derivative.
  • Deprotection and Amino Group Introduction: The benzyl protecting group can be replaced by allyloxycarbonyl using allyl haloformate, followed by introduction of the amino group under pressure (3×10^6 to 2×10^7 Pa) and elevated temperatures (20-200°C, preferably 100-150°C) in solvents such as THF or dimethoxyethane.

Reaction Conditions Summary Table:

Step Reagents/Conditions Temperature (°C) Pressure (Pa) Solvent Yield/Notes
Amino group protection Benzyl chloroformate, 10% NaOH, argon atmosphere 0-5 Atmospheric Water Benzyl (R)-3-hydroxy-pyrrolidine-1-carboxylate obtained with high purity
Mesylation of hydroxy group Mesyl chloride, triethylamine 0-5 then RT Atmospheric Ethyl acetate Mesylate intermediate as beige liquid
Nucleophilic substitution Primary amine (e.g., benzylamine), THF 0-70 (prefer 50-60) Atmospheric THF High optical and chemical yield
Amino group deprotection Allyl haloformate, inert solvent (e.g., heptane) 0-100 (prefer 30-70) Atmospheric Heptane Allyloxycarbonyl group introduced
Amino group introduction R2R3NH or R2NH2 under pressure 20-200 (prefer 100-150) 3×10^6 - 2×10^7 (prefer 5×10^6 - 8×10^6) THF, dimethoxyethane Optically active 3-amino-pyrrolidine derivative obtained

Carbonylation to Form 6-(3-aminopyrrolidine-1-carbonyl)pyridazin-3(2H)-one

The key step to obtain the target compound is the carbonylation of the 3-aminopyrrolidine with a pyridazinone derivative.

Methodological Insights:

  • Phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate is used as an electrophilic carbonyl transfer reagent.
  • This reagent is stable at high temperatures and in air, prepared from 4,5-dichloropyridazin-3(2H)-one and phenyl chloroformate in the presence of triethylamine.
  • The carbonylation reaction proceeds efficiently with amines, including 3-aminopyrrolidine derivatives, to form phenylcarbamate structures.
  • The reaction is carried out in organic solvents under mild conditions, yielding the carbamate-linked pyridazinone.

Key Reaction Scheme:

  • Preparation of phenyl 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylate (stable intermediate).
  • Reaction with 3-aminopyrrolidine derivative to form this compound.

Summary of Preparation Methods

Stage Description Key Reagents/Conditions Outcome
1. Protection of amino group Benzyl chloroformate protection in aqueous NaOH solution 0-5°C, argon, pH 9.5-11.5 Benzyl carbamate derivative
2. Mesylation of hydroxy group Mesyl chloride and triethylamine in ethyl acetate 0-5°C then RT Mesylate intermediate
3. Nucleophilic substitution Reaction with primary amine in THF 50-60°C Protected 3-aminopyrrolidine
4. Amino group deprotection Allyl haloformate in inert solvent 30-70°C Allyloxycarbonyl derivative
5. Amino group introduction Reaction with R2R3NH under pressure and elevated temperature 100-150°C, 5×10^6 - 8×10^6 Pa, THF or dimethoxyethane Optically active 3-aminopyrrolidine
6. Carbonylation Reaction with phenyl 4,5-dichloro-6-oxopyridazine-1-carboxylate Room temperature, organic solvent, triethylamine Target compound this compound

Research Findings and Advantages

  • The methods provide high optical purity and chemical yield due to careful choice of protecting groups and reaction conditions.
  • The use of pressure and temperature control in amino group introduction improves reaction efficiency.
  • The carbonylation step employs a stable and commercially accessible electrophilic reagent, facilitating scalable synthesis.
  • The process reduces the number of synthetic steps compared to older methods by optimizing protecting group strategies.

Q & A

Q. What are the most effective synthetic routes for 6-(3-aminopyrrolidine-1-carbonyl)pyridazin-3(2H)-one, and how do green chemistry principles apply?

Methodological Answer: The compound can be synthesized via ultrasound-assisted methods, which reduce reaction times and improve yields compared to conventional heating. For example, eco-friendly protocols involve coupling 3-aminopyrrolidine derivatives to pyridazinone cores using catalytic systems (e.g., Fe₂O₃@SiO₂/In₂O₃) under solvent-free conditions . Green solvents (e.g., ethanol/water mixtures) and microwave irradiation are also viable for minimizing waste. Key steps include optimizing molar ratios of reactants and monitoring reaction progress via HPLC or TLC .

Q. How are structural analogs of this compound evaluated for preliminary biological activity?

Methodological Answer: Initial screening involves in vitro assays targeting specific pathways (e.g., kinase inhibition for anti-inflammatory applications). For instance, analogs with substituted aryl groups are tested in enzyme-linked immunosorbent assays (ELISA) to measure IC₅₀ values against targets like p38 MAP kinase . Parallel computational docking (using AutoDock Vina or Schrödinger Suite) predicts binding affinities, which are validated with dose-response curves .

Advanced Research Questions

Q. How does regiochemical substitution (positions 4, 5, or 6 on the pyridazinone core) influence antiplatelet or kinase-inhibitory activity?

Methodological Answer: Regioisomeric substitution significantly impacts bioactivity. For example, 6-substituted derivatives with electron-withdrawing groups (e.g., -CF₃) show enhanced kinase inhibition due to improved hydrophobic interactions with ATP-binding pockets . In contrast, 4,5-di-substituted analogs exhibit stronger antiplatelet effects by modulating ADP-induced aggregation, as shown in platelet-rich plasma (PRP) assays . Structure-activity relationship (SAR) studies require systematic synthesis of analogs followed by comparative bioassays and molecular dynamics simulations .

Q. What experimental strategies resolve discrepancies between in silico ADMET predictions and in vitro/in vivo pharmacokinetic data?

Methodological Answer: Discrepancies often arise from oversimplified computational models. To address this:

  • Refine in silico parameters using experimental logP (shake-flask method) and permeability (Caco-2 cell assays).
  • Validate metabolic stability via liver microsome assays (e.g., human CYP450 isoforms) .
  • Cross-check bioavailability predictions with in vivo pharmacokinetic studies (e.g., Sprague-Dawley rat models) measuring AUC and Cₘₐₓ .

Q. How can catalytic systems like Fe₂O₃@SiO₂/In₂O₃ improve yield in large-scale synthesis?

Methodological Answer: Heterogeneous catalysts enhance atom economy and recyclability. For example, Fe₂O₃@SiO₂/In₂O₃ promotes selective amide bond formation between pyrrolidine and pyridazinone moieties under mild conditions (60°C, 12 h). Catalyst characterization via BET surface area analysis and TEM ensures stability. Post-reaction, the catalyst is recovered via centrifugation and reused for 5 cycles with <10% yield loss .

Q. What role does the 3-aminopyrrolidine moiety play in target binding and selectivity?

Methodological Answer: The 3-aminopyrrolidine group contributes to both binding affinity and selectivity. Its protonatable amine forms hydrogen bonds with Asp168 in p38 MAP kinase, while the pyrrolidine ring’s conformation minimizes off-target interactions with related kinases (e.g., JNK). Mutagenesis studies (e.g., alanine scanning) and X-ray crystallography of ligand-protein complexes validate these interactions .

Q. What are the challenges in functionalizing the pyridazinone core with heteroaryl groups (e.g., triazinyl or furyl)?

Methodological Answer: Heteroaryl functionalization requires careful control of reaction conditions to avoid side reactions. For triazinyl derivatives, nucleophilic aromatic substitution (SNAr) at position 6 of the pyridazinone core is performed using NaH as a base in DMF at 80°C. For furyl groups, Suzuki-Miyaura coupling with Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) achieves >80% yield. Purity is confirmed via LC-MS and ¹H-NMR .

Data Analysis and Optimization

Q. How do researchers optimize reaction conditions for coupling 3-aminopyrrolidine to the pyridazinone scaffold?

Methodological Answer: A Design of Experiments (DoE) approach identifies critical parameters:

  • Temperature : 60–100°C (lower temps favor selectivity).
  • Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility.
  • Catalyst : 5 mol% HOBt/EDCI for carbodiimide-mediated coupling.
    Response surface methodology (RSM) models predict optimal yields (typically >75%) .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

Methodological Answer:

  • Structural confirmation : High-resolution MS (HRMS) and 2D NMR (HSQC, HMBC).
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and charged aerosol detection (CAD).
  • Crystallinity : X-ray diffraction for active pharmaceutical ingredient (API) forms .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(3-aminopyrrolidine-1-carbonyl)pyridazin-3(2H)-one
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6-(3-aminopyrrolidine-1-carbonyl)pyridazin-3(2H)-one

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